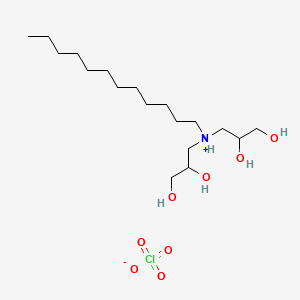
bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate: is a chemical compound with the molecular formula C18H39NO4.ClHO4 and a molecular weight of 434 . It is known for its unique structure, which includes a dodecylammonium group and two dihydroxypropyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate typically involves the reaction of dodecylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where dodecylamine and glycidol are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The dodecylammonium group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Bis-(2,3-Dihydroxypropyl)octylammonium perchlorate
- Bis-(2,3-Dihydroxypropyl)decylammonium perchlorate
- Bis-(2,3-Dihydroxypropyl)hexadecylammonium perchlorate
Uniqueness
Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate stands out due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers compared to its shorter-chain analogs.
Properties
CAS No. |
85896-19-1 |
|---|---|
Molecular Formula |
C18H40ClNO8 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
bis(2,3-dihydroxypropyl)-dodecylazanium;perchlorate |
InChI |
InChI=1S/C18H39NO4.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21;2-1(3,4)5/h17-18,20-23H,2-16H2,1H3;(H,2,3,4,5) |
InChI Key |
RQEXDXHUPQKWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+](CC(CO)O)CC(CO)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


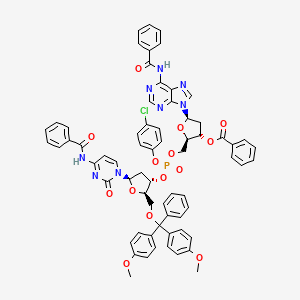
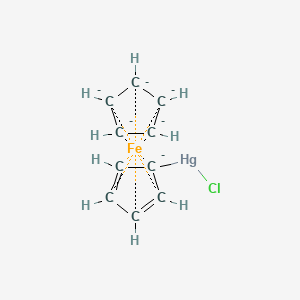
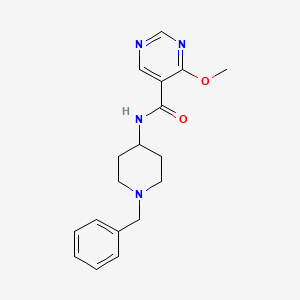
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
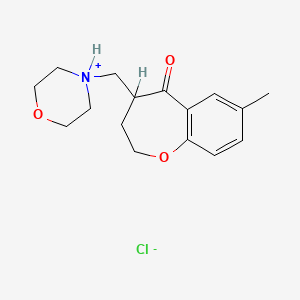
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
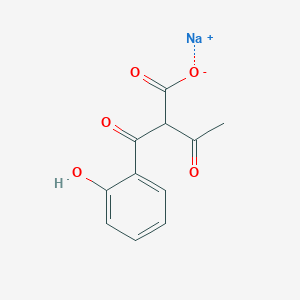
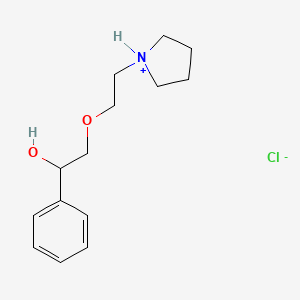
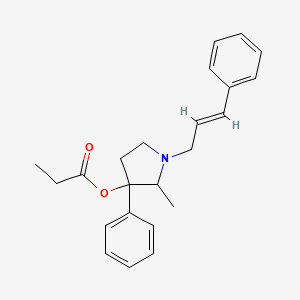
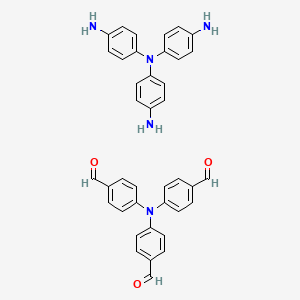
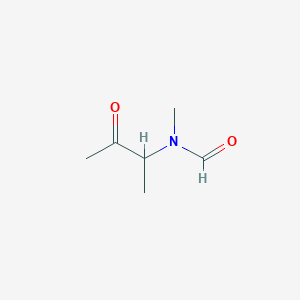
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
